molecular formula C20H19N3O3 B1191745 E7046

E7046

Cat. No. B1191745
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of E7046 was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.E7046 was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.

Scientific Research Applications

Immunomodulatory Effects in Cancer Treatment

E7046, a selective antagonist of the E-type prostanoid receptor 4 (EP4) for prostaglandin E2, has been investigated for its role in cancer immunotherapy. A phase I study highlighted its potential in treating advanced cancers, showcasing immunomodulatory effects and a manageable safety profile. This study proposed further development of E7046 in combination treatments for advanced malignancies due to its ability to modulate the tumor immune microenvironment (Hong et al., 2020).

Synergistic Effects with Other Treatments

E7046 has shown promise when used in combination with other treatments. For instance, its combination with Treg-reducing IL-2-Diphtheria toxin fusion protein (E7777) demonstrated enhanced anti-tumor immune responses in preclinical models. This combination disrupted myeloid and Treg immunosuppressive networks, indicating its potential as a novel approach for cancer immunotherapy (Albu et al., 2017).

Potential in Combination with Immune Checkpoint Inhibitors

The combination of E7046 with immune checkpoint inhibitors also holds significant potential. In preclinical tumor models, such combinations promoted anti-tumor effector T cells, indicating a superior activity over the use of immune checkpoint inhibitors alone. This suggests a potential for combinational therapies including E7046 in cancer treatment (Bao et al., 2015).

Preclinical Immune Antitumor Activity

E7046's ability to target myeloid cells in the tumor microenvironment has been a focus of research, particularly in combination with Treg depleting agents. The combination of E7046 and E7777 in preclinical studies has shown promising anti-tumor activity, highlighting its potential role in enhancing immune-mediated cancer treatment strategies (Albu et al., 2016).

Pharmacological Profile

The pharmacological profile of E7046 has been extensively studied, revealing its potent and selective antagonistic properties against the EP4 receptor. This has implications for its use in treating cancers, particularly those with myeloid cell infiltration (Albu et al., 2015).

properties

Product Name

E7046

Molecular Formula

C20H19N3O3

Appearance

Solid powder

synonyms

E7046;  E-7046;  E 7046.; unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.